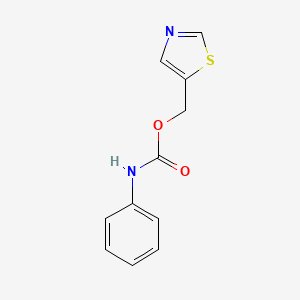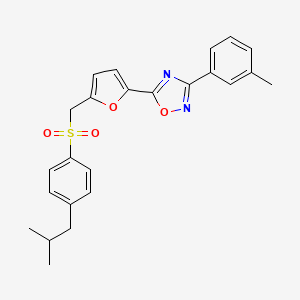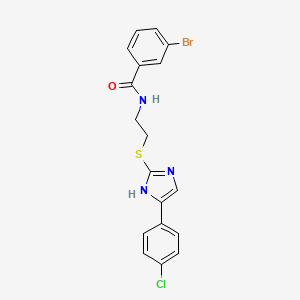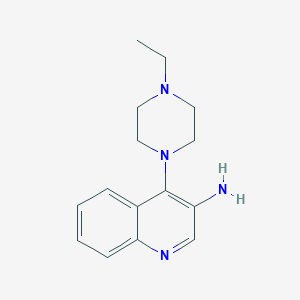![molecular formula C16H17BrN4O2S B2396564 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide CAS No. 1351645-84-5](/img/structure/B2396564.png)
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide" is a complex chemical structure featuring a unique combination of acetamido, dihydrothiazolopyridine, and bromophenyl groups. This distinct compound is known for its multifaceted applications in various scientific fields, particularly in medicinal chemistry and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
Route 1
Starting Materials: 2-acetamido pyridine, bromobenzene derivatives.
Reaction Conditions: Heating under reflux with a suitable solvent such as dimethylformamide (DMF) and the use of a base like potassium carbonate (K2CO3).
Procedure: The 2-acetamido pyridine undergoes nucleophilic substitution with bromobenzene derivatives, followed by cyclization to form the thiazolopyridine ring structure.
Route 2
Starting Materials: Thiourea, 2-acetamido pyridine, 4-bromobenzoyl chloride.
Reaction Conditions: Sequential reaction steps involving acid-catalyzed cyclization and substitution reactions.
Procedure: Thiourea reacts with 2-acetamido pyridine under acidic conditions to form the thiazole ring, which then undergoes further substitution with 4-bromobenzoyl chloride to yield the final compound.
Industrial Production Methods
Industrial production involves large-scale synthesis using automated reactors to maintain precise reaction conditions. Continuous monitoring of temperature, pressure, and reactant concentrations ensures high yields and purity of the final product. Solvent recovery and recycling processes are also integral to minimize environmental impact.
化学反应分析
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions with common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), primarily affecting the acetamido group.
Reduction: : Reduction reactions with agents like lithium aluminum hydride (LiAlH4) can reduce the thiazolopyridine ring, leading to the formation of dihydro derivatives.
Substitution: : Nucleophilic and electrophilic substitution reactions are feasible due to the presence of reactive sites within the compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Solvents: : Dimethylformamide (DMF), chloroform (CHCl3)
Catalysts: : Acidic or basic catalysts depending on the reaction type
Major Products
Oxidation Products: : Formation of oxidized derivatives at the acetamido group.
Reduction Products: : Formation of reduced derivatives at the thiazolopyridine ring.
Substitution Products: : Various substituted compounds depending on the nucleophile or electrophile used.
科学研究应用
This compound finds extensive applications in scientific research due to its unique structural properties:
Chemistry: : Utilized as a building block for synthesizing more complex molecules in organic synthesis.
Biology: : Employed in biochemical assays to study enzyme interactions and receptor binding.
Medicine: : Investigated for potential therapeutic applications due to its bioactive properties.
Industry: : Used in the development of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action involves the compound's interaction with molecular targets, including enzymes and receptors. The acetamido group facilitates binding through hydrogen bonding and van der Waals interactions, while the bromophenyl moiety enhances lipophilicity, allowing it to traverse cell membranes. The thiazolopyridine ring structure provides rigidity and specificity in binding to active sites.
相似化合物的比较
Unique Features
The combination of acetamido, dihydrothiazolopyridine, and bromophenyl groups is unique, providing a distinct set of chemical properties and biological activities not found in other compounds.
Similar Compounds
2-(2-acetamido-4,5-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-bromophenyl)acetamide: : Similar in structure but differs in the position of functional groups.
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-chlorophenyl)acetamide: : Similar but contains a chlorine atom instead of a bromine atom, resulting in different chemical reactivity and biological activity.
2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-fluorophenyl)acetamide: : Contains a fluorine atom, affecting its lipophilicity and interaction with biological targets.
This thorough exploration provides insight into the compound's preparation, reactivity, and applications across various fields.
属性
IUPAC Name |
2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN4O2S/c1-10(22)18-16-20-13-6-7-21(8-14(13)24-16)9-15(23)19-12-4-2-11(17)3-5-12/h2-5H,6-9H2,1H3,(H,19,23)(H,18,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXGGNZZHNXIRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)CN(CC2)CC(=O)NC3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

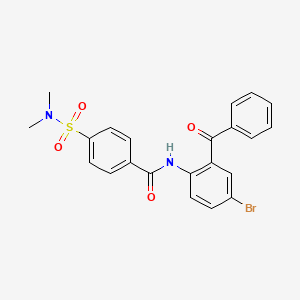
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2396483.png)
![1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B2396484.png)
![4-{[(4-Bromophenyl)sulfonyl]methyl}benzoic acid](/img/structure/B2396485.png)
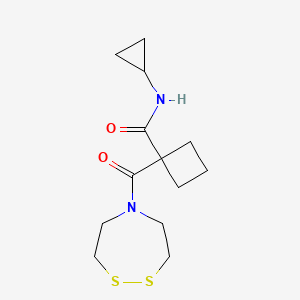


![1-butyl-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2396496.png)

